molecular formula C9H6N2O2 B170357 1-Nitroisoquinoline CAS No. 19658-76-5

1-Nitroisoquinoline

Cat. No.: B170357
CAS No.: 19658-76-5
M. Wt: 174.16 g/mol
InChI Key: VDTUSEIYUROSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitroisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. It is characterized by the presence of a nitro group (-NO2) attached to the isoquinoline ring. Isoquinoline itself is a structural isomer of quinoline, and both are benzopyridines, which consist of a benzene ring fused to a pyridine ring. The nitro group in this compound significantly influences its chemical properties and reactivity.

Scientific Research Applications

1-Nitroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives are investigated for their potential therapeutic applications, such as enzyme inhibitors or receptor antagonists.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

1-Nitroisoquinoline is considered hazardous. It may form combustible dust concentrations in air. It can cause skin irritation, serious eye irritation, and is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures .

Future Directions

While specific future directions for 1-Nitroisoquinoline are not mentioned in the sources, it’s worth noting that isoquinoline and its derivatives have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel isoquinoline analogs with potent biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitroisoquinoline can be synthesized through various methods. One common approach involves the nitration of isoquinoline. This process typically uses concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the isoquinoline ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully controlled to achieve the desired product. The crude product is then purified through recrystallization or other suitable methods to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Nitroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Nitroisoquinoline and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. These interactions can lead to various biological effects, such as enzyme inhibition or DNA damage. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

    Isoquinoline: The parent compound without the nitro group.

    Quinoline: A structural isomer with a different arrangement of the nitrogen atom in the ring.

    1-Aminoisoquinoline: The reduced form of 1-Nitroisoquinoline.

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)9-8-4-2-1-3-7(8)5-6-10-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTUSEIYUROSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450809
Record name 1-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19658-76-5
Record name 1-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrobromic acid (3.0 M in HOAc, 1 mL) was added to a suspension of the dihydronitroisoquinoline (0.83 g) in glacial HOAc (2 mL). The mixture was heated to 100° C. for 1 day with occasional addition of more hydrobromic acid solution (3 mL overall). After the reaction, the mixture was allowed to cool to room temperature, concentrated in vacuo, diluted by water, and extracted twice with ethyl ether. Combined organics were washed by saturated NaHCO3 solution, dried over Na2SO4, filtered, concentrated in vacuo, and chromatographed on silica gel (5% to 10% ethyl acetate in hexane) to give 234 mg of nitroisoquinoline (35%) as solids, along with 95 mg of 4-bromo -1(2,4,6-trimethylphenyl)isoquinoline (13%).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
dihydronitroisoquinoline
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Nitroisoquinoline
Reactant of Route 2
Reactant of Route 2
1-Nitroisoquinoline
Reactant of Route 3
Reactant of Route 3
1-Nitroisoquinoline
Reactant of Route 4
1-Nitroisoquinoline
Reactant of Route 5
Reactant of Route 5
1-Nitroisoquinoline
Reactant of Route 6
1-Nitroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.